Trisilylamine - 13862-16-3

Trisilylamine

Catalog Number: EVT-293386
CAS Number: 13862-16-3
Molecular Formula: H9NSi3
Molecular Weight: 107.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trisilylamine, chemically represented as (SiH3)3N, is a silicon-nitrogen compound that serves as a crucial precursor in various scientific research endeavors, particularly in material science and semiconductor technology. [] As a silicon analog of trimethylamine, it plays a vital role in the synthesis of silicon nitride, a material with exceptional properties that finds extensive applications in electronics and other high-tech fields. [, ]

Synthesis Analysis
  • Reaction of Monochlorosilane with Ammonia: This is a widely used method where monochlorosilane reacts with ammonia in either the gas or liquid phase. [, , , , ]

    • Liquid Phase Synthesis: Involves dissolving monochlorosilane in an inert solvent at elevated temperature, followed by reaction with a stoichiometric excess of ammonia. [, ]
    • Gas Phase Synthesis: Involves reacting gaseous ammonia and monochlorosilane. [, ]
  • Reaction of Diphenylaminosilane and Ammonia: This method utilizes the reaction between diphenylaminosilane and ammonia at low temperatures to produce Trisilylamine in high yield. []

  • Coupled Production with Polysilazanes: This process involves the simultaneous preparation of polysilazanes and Trisilylamine in the liquid phase by adding ammonia dissolved in an inert solvent to monochlorosilane in a controlled stoichiometric ratio. []

  • Catalyzed Dehydrogenation Coupling: This novel method utilizes a transition metal catalyst to facilitate dehydrogenative coupling of unsubstituted Trisilylamine and amine compounds. [] This technique allows for the production of halogen-free amine-substituted Trisilylamine compounds.

  • Specialized Reactor Designs: Researchers have designed specialized reactors to enhance Trisilylamine production. [, , ]

    • Tubular Laminar Plug Flow Reactor: This type of reactor facilitates high-yield production from ammonia gas and monohalosilane gas. [, , ] It includes distinct zones for gas inlet, reaction, and separation, allowing for efficient Trisilylamine recovery. [, , ]
    • Condensed Phase Batch Reactor: This type of reactor promotes a condensed-phase reaction between ammonia gas (or liquid) and liquified monochlorosilane in the presence of a solvent. [] This method boasts benefits such as high-purity product from first-pass distillation and minimized reactor downtime. []
Molecular Structure Analysis
  • Formation of Silicon Nitride: This is the most important reaction involving Trisilylamine. It readily reacts with ammonia, especially in plasma-enhanced environments, to form silicon nitride (Si3N4) films. [, , ]

  • Halogenation: The Si-H bonds in Trisilylamine can be readily halogenated. []

  • Hydrolysis: Trisilylamine exhibits high hydrolytic stability compared to other Si-N compounds, especially when compared to its alkyl-substituted counterparts. [] For instance, (Me3Si)2NBut hydrolyzes much faster than Trisilylamine ((Me3Si)3N), emphasizing the influence of silicon substitution on hydrolytic stability. []

  • Pyrolytic Rearrangement: Amino-substituted Trisilylamines can undergo pyrolytic rearrangement to their isomeric trisilazanes, a process believed to involve intramolecular transamination. [] For example, (Me3Si)2NSi(Me2)NH2 rearranges to form (Me3Si)2NSi(Me2)NHSiMe3 in the presence of an acid catalyst. []

  • Reactions with Carbon Dioxide and Related Molecules: Unlike some other silylamines, Trisilylamine does not readily react with carbon dioxide, carbon disulfide, or carbon oxysulfide under normal conditions. []

Mechanism of Action (in PECVD of silicon nitride)

The mechanism of silicon nitride formation from Trisilylamine and ammonia in plasma-enhanced chemical vapor deposition (PECVD) involves several steps: []

  • Plasma Generation: The plasma environment, typically generated using microwave or radio-frequency power, creates a reactive mixture of ions, electrons, and radicals from the precursor gases (Trisilylamine and ammonia). [, ]

  • Formation of Reactive Intermediates: The plasma breaks down Trisilylamine and ammonia molecules, generating reactive species such as SiHx, NHy, and various aminated silicon species. [, ] These reactive intermediates play a crucial role in the subsequent film formation.

  • Surface Reactions: The reactive species adsorb onto the substrate surface, leading to a complex series of surface reactions that ultimately result in the formation of silicon nitride. [, , ] These reactions can involve the combination of various radicals, the elimination of hydrogen, and the formation of Si-N bonds. [, ]

  • Film Growth: The continued deposition and reaction of precursor species on the substrate surface leads to the growth of the silicon nitride film. [] The film's properties, such as its composition and structure, are influenced by various process parameters including plasma power, pressure, and substrate temperature. [, , ]

Physical and Chemical Properties Analysis
  • Physical State: At room temperature, Trisilylamine is a colorless liquid. []

  • Boiling Point: It has a boiling point of 52°C. []

  • Stability: Trisilylamine is relatively stable at room temperature but can decompose at higher temperatures. []

  • Reactivity: It exhibits high reactivity towards ammonia, especially in the presence of plasma, leading to the formation of silicon nitride. [, , ]

  • Lewis Basicity: Trisilylamine acts as a very weak Lewis base, attributed to the delocalization of the nitrogen lone pair electrons into the empty d orbitals of silicon. [] This weak basicity influences its reactivity with other compounds.

Applications
  • Silicon Nitride Deposition: Trisilylamine serves as a preferred precursor for silicon nitride (Si3N4) deposition via PECVD due to its advantages over conventional precursors like silane (SiH4). [, , , ]

    • Safety: Unlike highly flammable and pyrophoric silane, Trisilylamine offers a safer alternative for handling and processing. []
    • Film Quality: Trisilylamine enables the deposition of high-quality silicon nitride films with excellent properties such as high density, low hydrogen content, and good conformality. [, , , ]
    • Low Temperature Deposition: Trisilylamine facilitates silicon nitride deposition at relatively low temperatures, making it compatible with temperature-sensitive substrates and processes. [, , , ]
    • High Growth Rate: Trisilylamine, especially its homolog tris(disilanyl)amine (TDSA), enables higher growth rates in PECVD compared to other silylamine precursors like TSA or chlorosilane precursors. []
    • Enhanced Etch Resistance: Silicon nitride films deposited using TDSA exhibit superior wet etch resistance compared to films deposited using TSA, aminosilanes, or chlorosilanes. [] This enhanced etch resistance makes it suitable for applications demanding robust dielectric layers.
  • Surface Functionalization of Mesoporous Silica: Trisilylamine derivatives, especially those containing functional groups like indenyl, norpinanyl, chloropropyl, or morpholinopropyl, have proven effective in surface functionalization of mesoporous silica materials like MCM-41. []

    • Controlled Surface Modification: Trisilylamines enable the precise control over the amount of silylated and non-reacted SiOH groups on the silica surface, leading to a stoichiometric distribution of functionalities. [] This controlled modification allows for tailored surface properties and reactivities.
    • Bifunctional Hybrid Materials: Trisilylamines facilitate the creation of bifunctional hybrid materials by introducing two different functional groups onto the silica surface in a single reaction step. [] For example, the reaction of MCM-41 with (SiHMe2)2NSiMe2(CH2)3Cl leads to a material with both SiHMe2 and chloropropyl groups attached to the surface. []
  • Synthesis of Silyl Esters: Trisilylamine reacts with various carboxylic acids, such as formic acid, acetic acid, and trifluoroacetic acid, to form silyl esters like silyl formate, silyl acetate, and silyl trifluoroacetate. []

  • Other Applications: Trisilylamine is also used in the synthesis of other silicon-nitrogen compounds, such as silyl isocyanate and silyl isothiocyanate, through its reaction with pseudo-halogen hydrides. []

Properties

CAS Number

13862-16-3

Product Name

Trisilylamine

Molecular Formula

H9NSi3

Molecular Weight

107.33 g/mol

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N

SMILES

N([SiH3])([SiH3])[SiH3]

Synonyms

trisilylamine

Canonical SMILES

N([SiH3])([SiH3])[SiH3]

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